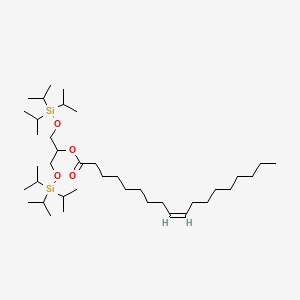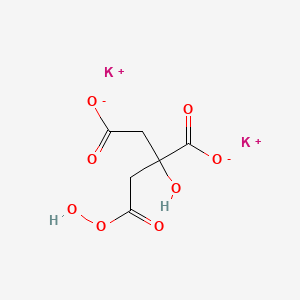![molecular formula C19H19ClN4O3S B590425 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol CAS No. 1797879-13-0](/img/structure/B590425.png)
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitrophenol” is a type of organic compound . It is also an impurity of Ziprasidone, which is used to treat schizophrenia and bipolar disorder by inhibiting serotonin and noradrenaline reuptake .
Synthesis Analysis
The synthesis of this compound involves several major routes including N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, oxidation at the sulfur, resulting in the formation of sulfoxide and sulfone, oxidation on the benzisothiazole moiety (other than sulfur), and hydration of the C⋕N bond and subsequent oxidation at the sulfur of the benzisothiazole moiety .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzisothiazol-3-yl group attached to a piperazinyl group via an ethyl chain . The compound also contains a chloro-indol-2-one moiety .Chemical Reactions Analysis
The major chemical reactions involved in the metabolism of this compound include N-dealkylation, oxidation at the sulfur, oxidation on the benzisothiazole moiety, and hydration of the C⋕N bond .Applications De Recherche Scientifique
1. Potential in Treating Anxiety and Mood Disorders
5-Hydroxytryptamine(1A) (5-HT(1A)) receptors are implicated in anxiety and depression. A study by Rabiner et al. (2002) explores a compound similar to the one , showing its potential in treating these disorders. The study utilized positron emission tomography (PET) to assess 5-HT(1A) autoreceptor and postsynaptic receptor occupancy, indicating its applicability in clinical development for treating anxiety and mood disorders.
2. Antipsychotic Applications
Compounds structurally related to 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol have been evaluated for their antipsychotic properties. A study by Howard et al. (1994) describes the synthesis of related compounds and their potential as antipsychotic agents with reduced side effects in schizophrenic patients.
3. Antipsychotic Agent Development
Norman et al. (1996) in their study Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents explored heterocyclic analogues of similar compounds for potential antipsychotic applications. The compounds were evaluated for their binding to various receptors and for their ability to antagonize certain responses in mice, indicating their potential as backup compounds in antipsychotic treatment.
4. Role in Atypical Antipsychotic Agents
The paper by Norman et al. (1994) discusses the synthesis and evaluation of novel cyclic amides structurally similar to the compound . These compounds were investigated for their potential as atypical antipsychotic agents, showing promising activities in in vitro and in vivo tests.
5. Antimicrobial Activities
Research by Al-Talib et al. (2016) on new series of hydrazide derivatives, which include structurally similar compounds, indicated their potential for antimicrobial activities. These compounds were synthesized and evaluated against various bacteria, although no significant activity was witnessed.
6. Calcium Antagonistic and Hypotensive Activities
Sakoda et al. (1992) in their study Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2, 6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride (NIP-101) evaluated optical isomers of a compound similar to the one for their calcium-antagonistic and hypotensive activities.
Mécanisme D'action
Target of Action
It is structurally similar to ziprasidone , an atypical antipsychotic, which primarily targets dopamine receptor D2 (DRD2), serotonin receptor 2A (HTR2A), and serotonin receptor 2C (HTR2C) . These receptors play crucial roles in neurotransmission, affecting mood, behavior, and cognition.
Mode of Action
Based on its structural similarity to ziprasidone , it may act as an antagonist at the aforementioned receptors, blocking their activation and thus modulating neurotransmission.
Pharmacokinetics
The metabolism and excretion of ziprasidone, a structurally similar compound, involve n-dealkylation, oxidation at the sulfur, oxidation on the benzisothiazole moiety, and hydration of the c⋕n bond . These processes could potentially apply to the compound , influencing its bioavailability.
Propriétés
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c20-15-12-16(24(26)27)17(25)11-13(15)5-6-22-7-9-23(10-8-22)19-14-3-1-2-4-18(14)28-21-19/h1-4,11-12,25H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKODMQLIWXHPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2Cl)[N+](=O)[O-])O)C3=NSC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B590345.png)
![Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B590346.png)


![hexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B590351.png)



